molecular formula C25H25FN2O B5060992 1-(3-Fluorobenzoyl)-2,7-dimethyl-N-(4-methylphenyl)-1,2,3,4-tetrahydroquinolin-4-amine

1-(3-Fluorobenzoyl)-2,7-dimethyl-N-(4-methylphenyl)-1,2,3,4-tetrahydroquinolin-4-amine

Cat. No.: B5060992
M. Wt: 388.5 g/mol
InChI Key: WEFYLRFNYYBUNY-UHFFFAOYSA-N
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Description

1-(3-Fluorobenzoyl)-2,7-dimethyl-N-(4-methylphenyl)-1,2,3,4-tetrahydroquinolin-4-amine is a complex organic compound with a unique structure that combines several functional groups

Properties

IUPAC Name

[2,7-dimethyl-4-(4-methylanilino)-3,4-dihydro-2H-quinolin-1-yl]-(3-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25FN2O/c1-16-7-10-21(11-8-16)27-23-14-18(3)28(24-13-17(2)9-12-22(23)24)25(29)19-5-4-6-20(26)15-19/h4-13,15,18,23,27H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEFYLRFNYYBUNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=C(N1C(=O)C3=CC(=CC=C3)F)C=C(C=C2)C)NC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-Fluorobenzoyl)-2,7-dimethyl-N-(4-methylphenyl)-1,2,3,4-tetrahydroquinolin-4-amine typically involves multi-step organic reactions. The synthetic route may start with the preparation of the quinoline core, followed by the introduction of the fluorobenzoyl and methylphenyl groups. Common reagents used in these reactions include fluorobenzoyl chloride, methylphenylamine, and various catalysts to facilitate the reactions under controlled conditions. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different pharmacological properties.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for the introduction of various substituents. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include acting as an inhibitor or modulator of specific enzymes or receptors.

    Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Conclusion

This compound is a compound with significant potential in various scientific fields Its complex structure allows for diverse chemical reactions and applications, making it a subject of interest for researchers in chemistry, biology, medicine, and industry

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